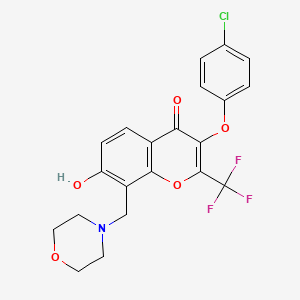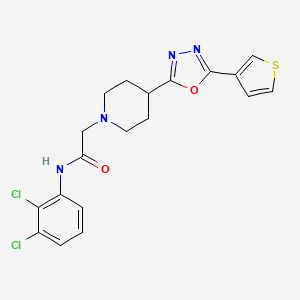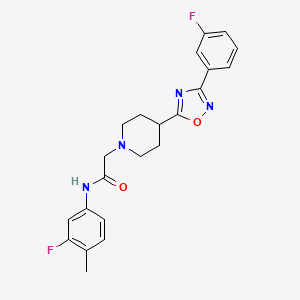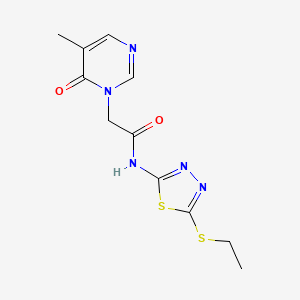
3-(4-Chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of chromen-4-one derivatives, including those related to the compound of interest, often employs methods such as the Baker-Venkataraman rearrangement to generate the chromenone scaffold. This process is crucial for the development of key intermediates for inhibitors and other bioactive molecules. An example is the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, where the use of allyl protecting groups has been highlighted for the efficient synthesis of related chromen-4-one derivatives (Rodriguez Aristegui et al., 2006).
Molecular Structure Analysis
The molecular structure of chromen-4-one derivatives has been extensively studied through methods like X-ray crystallography, revealing detailed insights into their crystalline forms and intramolecular hydrogen bonding. These studies provide valuable information on the 3D arrangement of atoms and the molecular conformation, which is crucial for understanding the compound's reactivity and interactions (Manolov et al., 2008).
Chemical Reactions and Properties
Chromen-4-one compounds engage in various chemical reactions, including photo-reorganization and nucleophilic additions, leading to the formation of diverse products with potential biological activities. These reactions are significant for the synthesis of complex molecular architectures and for the study of reaction mechanisms under different conditions (Dalai et al., 2017).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are often determined through experimental studies. These properties are essential for the development of materials and for the formulation of compounds in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic structure, are explored through experimental and theoretical methods. Studies involving density functional theory (DFT) and other quantum chemical calculations provide insights into the electronic properties and the potential chemical behavior of the chromen-4-one derivatives (Priyanka et al., 2016).
科学的研究の応用
Synthesis of Chromenone Precursors The synthesis of 2-morpholin-4-yl-4-oxo-4H-chromen-8-yl triflate, a critical precursor for DNA-dependent protein kinase inhibitors, relies on allyl protecting groups for its formation. The synthesis comes in two methods, offering different yields but highlighting the importance of the chromenone scaffold in medicinal chemistry (Rodriguez Aristegui et al., 2006).
Reactivity and Stereochemistry The reaction of chromenes with morpholinocyclopentene under kinetic or thermodynamic control exhibits specific product formation due to enamine addition, emphasizing the reactivity and stereochemistry of these compounds. The hydrolysis retains the pyran ring configuration, suggesting a stability in the structural framework of these molecules (Korotaev et al., 2017).
Spectroscopy and Computational Studies In-depth spectroscopic and computational studies on 4-(2-hydroxy-3-morpholin-4-yl-propoxy)-chromen-2-one provide a comprehensive understanding of its physicochemical properties. The correlation between theoretical and experimental results underlines the significance of HOMO and LUMO studies in determining the compound's reactivity and stability (Priyanka et al., 2016).
特性
IUPAC Name |
3-(4-chlorophenoxy)-7-hydroxy-8-(morpholin-4-ylmethyl)-2-(trifluoromethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClF3NO5/c22-12-1-3-13(4-2-12)30-19-17(28)14-5-6-16(27)15(11-26-7-9-29-10-8-26)18(14)31-20(19)21(23,24)25/h1-6,27H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQNFKBVMRSDTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClF3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-[4-(ethanesulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2494152.png)

![2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(trifluoromethyl)benzyl)acetamide](/img/structure/B2494158.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2494160.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-[(4-methylphenyl)methyl]urea](/img/structure/B2494161.png)
![4-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethoxy]-N-[4-(2-oxoazetidin-1-yl)phenyl]benzamide](/img/structure/B2494162.png)
![2-(4-chlorophenoxy)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2494163.png)
![7-Bromo-5-phenyltetrazolo[1,5-a]quinazoline](/img/structure/B2494164.png)
![2-(4-chlorophenoxy)-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494165.png)


